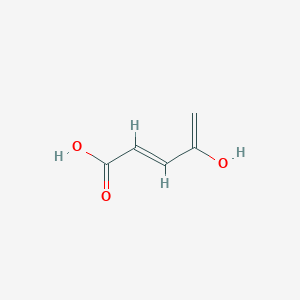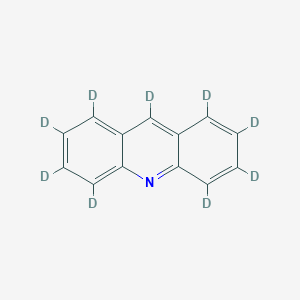
二异辛基癸二酸酯
描述
Nonanedioic acid, diisooctyl ester is a useful research compound. Its molecular formula is C25H48O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonanedioic acid, diisooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanedioic acid, diisooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
材料科学:增塑剂
二异辛基癸二酸酯在塑料生产中用作增塑剂 。它用于增强塑料材料的柔韧性和可加工性。其低挥发性和高沸点使其适合高温应用。作为技术级化合物,它有助于聚合物的耐久性和寿命。
环境科学:非邻苯二甲酸酯增塑剂
在环境科学中,二异辛基癸二酸酯被认为是一种非邻苯二甲酸酯增塑剂 。由于对邻苯二甲酸酯的限制,它属于越来越多的新型非邻苯二甲酸酯增塑剂。这些化合物因其在环境中的存在、归宿和潜在的人类暴露风险而被研究。
医学研究:免疫调节活性
二异辛基癸二酸酯的衍生物,如癸二酸酯,因其免疫调节活性而被研究 。它们在缓解胰岛素抵抗和其他代谢疾病方面显示出希望。虽然二异辛基癸二酸酯本身可能不会直接用于医疗治疗,但其衍生物的潜在治疗效用是一个重要的研究领域。
能源生产:生物基多元醇
在能源生产方面,探索了与二异辛基癸二酸酯相关的化合物用于创造生物基多元醇 。这些多元醇可用于生产聚氨酯泡沫塑料,其在隔热方面有应用,有助于节约能源。
农业:设备中的安全增塑剂
虽然农业中的直接应用没有得到广泛的记录,但在农业设备和包装中使用二异辛基癸二酸酯等安全增塑剂可以间接地通过提供更可持续和更少毒性的材料来造福该行业 。
工业用途:润滑剂和液压油
二异辛基癸二酸酯在工业环境中用作润滑剂和液压油的成分 。它的特性有助于减少机器的磨损,从而延长设备寿命并提高效率。
属性
IUPAC Name |
bis(6-methylheptyl) nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJQGPDCDNZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067221 | |
| Record name | Diisooctyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-03-6, 26544-17-2 | |
| Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(6-methylheptyl) azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisooctyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisooctyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(6-methylheptyl) azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Beyond sensor applications, are there other uses for Diisooctyl azelate in material science?
A2: Yes, Diisooctyl azelate is a valuable plasticizer in composite solid propellants. [] Studies demonstrate its role in enhancing the aging performance of hydroxyl-terminated polybutadiene (HTPB)/hexamethylene diisocyanate (HMDI) based propellants. When incorporated into the propellant matrix, Diisooctyl azelate contributes to desirable mechanical properties, such as reduced stress and increased strain during aging. [] This positive impact on aging behavior is crucial for extending the shelf-life and reliability of solid propellant motors.
Q2: What is the impact of Diisooctyl azelate concentration on its effectiveness as a plasticizer?
A3: Research shows that the concentration of Diisooctyl azelate directly influences its plasticizing effect and, consequently, the performance of the material. [, ] For instance, in SH-SAW sensors, increasing the DIOA concentration in a polystyrene coating led to higher sensitivity for benzene detection, with an optimal concentration of 17.5% by weight yielding the lowest detection limit. [] Similarly, in Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, a PVC membrane plasticized with 75% Diisooctyl azelate showed enhanced analyte absorbance, proving beneficial for detecting BTEX compounds. [] These findings highlight the importance of optimizing plasticizer concentration for specific applications to achieve desired material properties and performance.
Q3: How does the molecular structure of Diisooctyl azelate relate to its function as a plasticizer?
A4: While the provided research doesn't delve into specific structure-activity relationships for Diisooctyl azelate, its molecular structure offers insights into its plasticizing properties. The molecule consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two isooctyl alcohol groups. These branched isooctyl chains hinder the close packing of polymer chains, increasing their mobility and resulting in a more flexible material. [] Further research into structure-activity relationships could explore how modifications to the alkyl chain length or branching might impact its plasticizing efficiency and compatibility with different polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


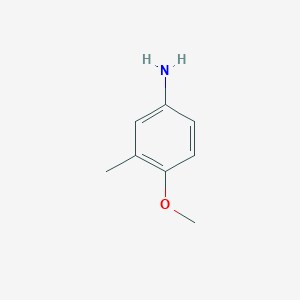
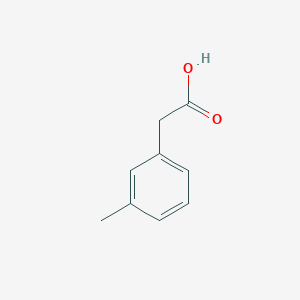
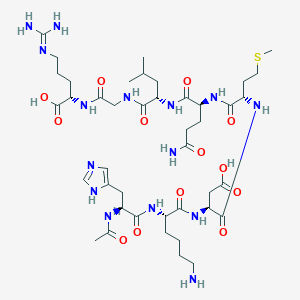
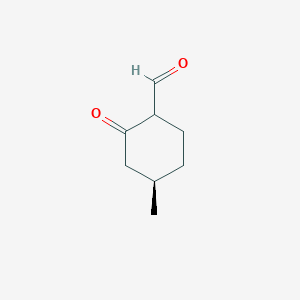
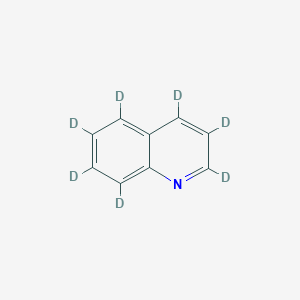
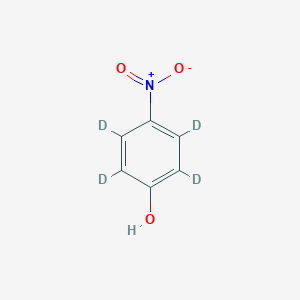
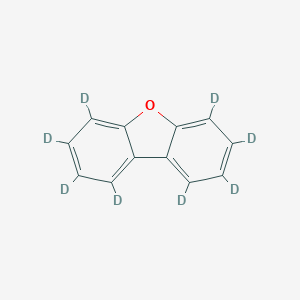
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
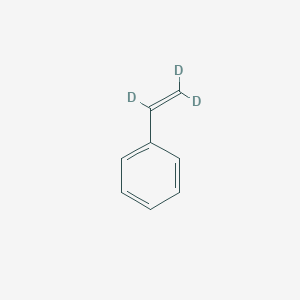
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-d12](/img/structure/B167113.png)

